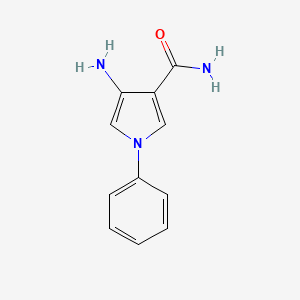
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide bond formation reaction. This can be achieved by reacting the pyrrolidine derivative with 2,6-diisopropoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
化学反応の分析
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Ethyl-2-pyrrolidone: An industrial chemical used as a solvent and catalyst.
N-Methyl-2-pyrrolidone: A solvent with similar applications but different physicochemical properties.
Pyrrolidin-2-one: A versatile scaffold for designing bioactive molecules.
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride is unique due to its specific combination of the pyrrolidine ring and benzamide moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
82935-32-8 |
|---|---|
分子式 |
C20H33ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-di(propan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-6-22-12-8-9-16(22)13-21-20(23)19-17(24-14(2)3)10-7-11-18(19)25-15(4)5;/h7,10-11,14-16H,6,8-9,12-13H2,1-5H3,(H,21,23);1H |
InChIキー |
JUZYRJBCKLEBKC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC(C)C)OC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)

![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)

![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)

![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)

